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Compound of Interest

Compound Name:
Ethyl 5-chlorothiophene-2-

glyoxylate

Cat. No.: B1316967 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Ethyl 5-
chlorothiophene-2-glyoxylate, a key building block in synthetic organic chemistry. The

following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) characteristics, offering a foundational dataset for its identification,

characterization, and application in further research and development.

Molecular Structure and Spectroscopic Overview
Ethyl 5-chlorothiophene-2-glyoxylate possesses a unique molecular architecture,

incorporating a halogenated thiophene ring and an α-keto ester moiety. This combination of

functional groups provides multiple reactive sites for the synthesis of more complex molecules.

The spectroscopic data presented herein serves to confirm this structure and provide

benchmarks for purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. While a complete, high-resolution spectrum with assigned coupling constants is not

readily available in the public domain, the expected chemical shifts for the protons (¹H NMR)

and carbons (¹³C NMR) can be predicted based on the electronic environment of the nuclei.
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Table 1: Predicted ¹H NMR Chemical Shifts for Ethyl 5-chlorothiophene-2-glyoxylate

Protons
Chemical Shift (δ,
ppm)

Multiplicity Integration

Thiophene-H 7.1 - 7.8 Doublet 1H

Thiophene-H 7.0 - 7.6 Doublet 1H

-O-CH₂- 4.2 - 4.5 Quartet 2H

-CH₃ 1.2 - 1.5 Triplet 3H

Table 2: Predicted ¹³C NMR Chemical Shifts for Ethyl 5-chlorothiophene-2-glyoxylate

Carbon Chemical Shift (δ, ppm)

C=O (Ketone) 180 - 190

C=O (Ester) 160 - 170

Thiophene C-Cl 135 - 145

Thiophene C-CO 130 - 140

Thiophene CH 125 - 135

Thiophene CH 125 - 135

-O-CH₂- 60 - 70

-CH₃ 10 - 20

Infrared (IR) Spectroscopy
IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of

Ethyl 5-chlorothiophene-2-glyoxylate is characterized by strong absorptions corresponding

to the carbonyl groups and the carbon-chlorine bond.
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Table 3: Characteristic IR Absorption Frequencies for Ethyl 5-chlorothiophene-2-
glyoxylate[1]

Functional Group Vibrational Mode
Absorption Range
(cm⁻¹)

Intensity

C=O (Ester) Stretch ~1740 Strong

C=O (Ketone) Stretch ~1680 Strong

C=C (Thiophene) Stretch 1580 - 1600 Medium

C-Cl Stretch ~750 Medium

C-H (Alkyl) Stretch 2980 - 3000 Medium

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound. For Ethyl 5-chlorothiophene-2-glyoxylate (molecular formula C₈H₇ClO₃S),

the molecular ion peak and characteristic fragment ions confirm its structure.[1]

Table 4: Key Mass Spectrometry Fragments for Ethyl 5-chlorothiophene-2-glyoxylate[1]

m/z Value Proposed Fragment Ion Origin

218 [C₈H₇ClO₃S]⁺ Molecular Ion (M⁺)

173 [M - OCH₂CH₃]⁺ Loss of ethoxy group

117 [C₄H₂ClS]⁺ Chlorothiophene cation

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: A sample of 5-10 mg of Ethyl 5-chlorothiophene-2-glyoxylate is

accurately weighed and dissolved in approximately 0.7 mL of a deuterated solvent (e.g.,

CDCl₃, DMSO-d₆) in a clean, dry NMR tube. A small amount of tetramethylsilane (TMS) may

be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Instrument Parameters: The NMR spectra are recorded on a spectrometer operating at a

frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

Data Acquisition: For ¹H NMR, a sufficient number of scans are acquired to obtain a good

signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the

lower natural abundance of the ¹³C isotope.

Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed to obtain

the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and

referenced to the internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: A small amount of the liquid sample is placed between two potassium

bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film. Alternatively, for a

solid sample, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr

powder and pressing the mixture into a translucent disk.

Instrument Parameters: The FT-IR spectrum is recorded using a Fourier-Transform Infrared

spectrophotometer.

Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is

first recorded. The sample is then placed in the instrument, and the sample spectrum is

acquired. The instrument typically scans over the mid-infrared range (4000-400 cm⁻¹).

Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the

background spectrum, resulting in a transmittance or absorbance spectrum.

Mass Spectrometry (MS)
Sample Introduction: The sample is introduced into the mass spectrometer, typically via

direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography
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(LC-MS). For direct infusion, the sample is dissolved in a suitable volatile solvent.

Ionization: The sample molecules are ionized. Electron Impact (EI) is a common method

where high-energy electrons bombard the sample, causing ionization and fragmentation.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The separated ions are detected, and a mass spectrum is generated, which plots

the relative abundance of ions as a function of their m/z ratio.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of

a chemical compound like Ethyl 5-chlorothiophene-2-glyoxylate.
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Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a

chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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